REACTION_CXSMILES
|
[Br-:1].[NH:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH:7]=[N+:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1.BrBr>C(Cl)(Cl)Cl>[Br-:1].[Br:1][C:5]1[CH:4]=[C:3]([CH:7]=[N+:8]2[CH2:12][CH2:11][CH2:10][CH2:9]2)[NH:2][CH:6]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
91 g
|
Type
|
reactant
|
Smiles
|
[Br-].N1C(=CC=C1)C=[N+]1CCCC1
|
Name
|
|
Quantity
|
1300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
63.4 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solid precipitates during addition
|
Type
|
STIRRING
|
Details
|
After the reaction mixture has been stirred at room temperature for 64 hours
|
Duration
|
64 h
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from 3:1 chloroform-acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].BrC=1C=C(NC1)C=[N+]1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |